2-Methoxyquinoline-7-carboxylic acid
Description
Historical Perspectives and Evolution of Quinoline (B57606) Derivatives in Research
The history of quinoline is intrinsically linked to the development of pharmaceuticals. First isolated from coal tar in 1834, its significance surged with the identification of the quinoline core in quinine, an alkaloid from the cinchona tree that was the primary treatment for malaria for over a century. iipseries.orgresearchgate.netrsc.org This discovery catalyzed research into synthetic quinoline derivatives, leading to the development of crucial antimalarial drugs like chloroquine (B1663885) and primaquine. researchgate.net Over the decades, the research landscape has expanded dramatically. Initially focused on infectious diseases, the exploration of quinoline derivatives now encompasses oncology, with kinase and topoisomerase inhibitors being notable examples, as well as treatments for inflammatory conditions and neurodegenerative diseases. tandfonline.comnih.govorientjchem.org The evolution of synthetic methodologies, from classical name reactions like the Skraup and Friedländer syntheses to modern catalytic approaches, has continuously provided chemists with sophisticated tools to create diverse and complex quinoline-based molecules. iipseries.orgnih.gov
Multifaceted Utility of Quinoline Nucleus in Chemical Biology and Materials Science
The utility of the quinoline scaffold extends well beyond medicinal applications, finding use in diverse scientific fields. In chemical biology, quinoline derivatives are employed as fluorescent probes and sensors for detecting metal ions and biological molecules. researchgate.net Their ability to interact with DNA has also been a subject of extensive study. rsc.org In materials science, the rigid, aromatic structure of quinoline is leveraged to construct conjugated polymers for optoelectronic applications and metal-organic frameworks (MOFs) with potential uses in gas storage and catalysis. numberanalytics.com Furthermore, certain quinoline compounds serve as corrosion inhibitors and are used in the manufacturing of dyes. wikipedia.org The broad applicability stems from the scaffold's chemical tractability, which allows for fine-tuning of its electronic, steric, and photophysical properties through substitution. researchgate.netorientjchem.org
Properties
IUPAC Name |
2-methoxyquinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-5-4-7-2-3-8(11(13)14)6-9(7)12-10/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJCLULZZFVJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2)C(=O)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289262 | |
| Record name | 2-Methoxy-7-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374258-40-8 | |
| Record name | 2-Methoxy-7-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374258-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-7-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Design for 2 Methoxyquinoline 7 Carboxylic Acid and Its Analogs
De Novo Synthesis Approaches to the Quinoline (B57606) Core
De novo strategies focus on building the bicyclic quinoline framework from acyclic or monocyclic precursors. These methods are invaluable for creating the basic quinoline carboxylic acid skeleton, which can then be further elaborated to the target compound.
Classical Heterocyclic Annulation Reactions Applied to Quinoline Carboxylic Acids
Several named reactions, foundational to heterocyclic chemistry, provide reliable pathways to quinoline carboxylic acids. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl-containing compounds. nih.govpharmaguideline.com
Pfitzinger Reaction : This reaction is a cornerstone for synthesizing quinoline-4-carboxylic acids. It involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base. nih.govpharmaguideline.comresearchgate.net The reaction proceeds through the base-catalyzed ring-opening of isatin to form an isatoic acid intermediate, which then condenses with the carbonyl compound and cyclizes to afford the quinoline-4-carboxylic acid. pharmaguideline.comresearchgate.net The versatility of this method allows for a wide range of substituents on the final quinoline ring by selecting appropriately substituted isatins and carbonyl partners. nih.govresearchgate.net
Doebner Reaction : The Doebner reaction is a three-component reaction that combines an aniline, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids. nih.gov A variation known as the Doebner-von Miller reaction uses α,β-unsaturated carbonyl compounds. nih.govpharmaguideline.com Recent advancements have focused on developing hydrogen-transfer variations of the Doebner reaction, which can improve yields, especially for anilines bearing electron-withdrawing groups. nih.govacs.org
Friedländer Synthesis : One of the most direct methods, the Friedländer synthesis, involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). nih.govpharmaguideline.com This reaction is typically catalyzed by an acid or base. While not directly producing a carboxylic acid at the 7-position, it is a powerful tool for constructing the quinoline core, which can be functionalized in subsequent steps.
Combes Synthesis : This method involves the acid-catalyzed cyclization of β-amino enones, which are themselves formed from the reaction of an arylamine with a 1,3-dicarbonyl compound. pharmaguideline.com The reaction conditions, particularly the acidity, are crucial for directing the cyclization to form the desired quinoline product.
Table 1: Overview of Classical Quinoline Synthesis Reactions
| Reaction Name | Key Reactants | General Product |
|---|---|---|
| Pfitzinger Reaction | Isatin, Carbonyl Compound (with α-methylene) | Quinoline-4-carboxylic acids nih.govpharmaguideline.com |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | 2-Substituted quinoline-4-carboxylic acids nih.govacs.org |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene | Substituted Quinolines nih.govpharmaguideline.com |
| Combes Synthesis | Arylamine, 1,3-Dicarbonyl Compound | Substituted Quinolines pharmaguideline.com |
Modern Catalytic Methods for Quinoline Ring Formation
Contemporary synthetic chemistry has introduced a host of catalytic methods that offer milder reaction conditions, greater efficiency, and broader functional group tolerance compared to classical approaches. researchgate.net Transition metals such as palladium, copper, nickel, and iron are at the forefront of these innovations. mdpi.comorganic-chemistry.org
Palladium-Catalyzed Reactions : Palladium catalysts are widely used for constructing quinoline rings through various annulation strategies. These can include decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with boronic acids or C-H activation/functionalization pathways. organic-chemistry.orgnih.govwikipedia.org For instance, Pd-catalyzed oxidative annulation of anilines with aliphatic alcohols can produce a diverse range of substituted quinolines. organic-chemistry.org
Copper-Catalyzed Reactions : Copper catalysis presents an economical and efficient alternative for quinoline synthesis. Methods include the copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to directly form 2-substituted quinolines. organic-chemistry.org Another approach involves the tandem annulation of alkynyl imines with diazo compounds to generate C4-functionalized quinolines. organic-chemistry.org
Other Catalytic Systems : Research has expanded to include other catalytic systems to promote quinoline formation under environmentally benign conditions. Microwave-assisted synthesis using solid acid catalysts like Nafion NR50 has been applied to the Friedländer reaction, enhancing reaction rates and simplifying purification. mdpi.com Similarly, cobalt and nickel catalysts have been employed in dehydrogenative coupling reactions of aminoaryl alcohols with ketones or secondary alcohols to furnish polysubstituted quinolines. mdpi.comorganic-chemistry.org
Table 2: Examples of Modern Catalytic Quinoline Syntheses
| Catalyst System | Reactants | Key Features |
|---|---|---|
| Palladium (Pd) | Heterocyclic carboxylic acids, Arylboronic acids | Decarboxylative cross-coupling organic-chemistry.orgwikipedia.org |
| Copper (Cu) | Aryl aldehydes, Anilines, Acrylic acid | Decarboxylative cascade cyclization organic-chemistry.org |
| Nickel (Ni) | α-2-Aminoaryl alcohols, Ketones/Alcohols | Dehydrogenative condensation organic-chemistry.org |
| Nafion NR50 (Solid Acid) | 2-Aminoaryl ketones, α-Methylene carbonyls | Microwave-assisted, environmentally friendly mdpi.com |
Functional Group Interconversions and Derivatization Strategies for 2-Methoxyquinoline-7-carboxylic acid
Once a suitable quinoline core is synthesized, the target molecule is achieved through precise functional group manipulations. This involves modifying the carboxylic acid moiety, introducing the methoxy (B1213986) group, and potentially adding other substituents through halogenation and cross-coupling.
Carboxylic Acid Functionalization Techniques
The carboxylic acid group at the 7-position is a versatile handle for creating a variety of analogs. Standard organic transformations can be readily applied.
Esterification : The carboxylic acid can be converted to its corresponding ester, such as a methyl or ethyl ester, by treatment with an alcohol in the presence of an acid catalyst or by using reagents like thionyl chloride (SOCl₂) followed by an alcohol. This is not only a route to ester derivatives but is also a common strategy to protect the carboxylic acid during other transformations.
Amide Formation : Amide derivatives are synthesized through coupling reactions between the quinoline carboxylic acid and a primary or secondary amine. This transformation is typically mediated by standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).
Decarboxylation : The carboxylic acid group can be removed entirely through a decarboxylation reaction, which can sometimes be achieved by heating. pharmaguideline.com More sophisticated methods involve decarboxylative cross-coupling, where the carboxylic acid is replaced by an aryl, vinyl, or other group in a metal-catalyzed reaction, significantly expanding the molecular diversity achievable. nih.govwikipedia.org
Table 3: Functionalization of the Quinoline-7-Carboxylic Acid Group
| Reaction | Typical Reagents | Resulting Functional Group |
|---|---|---|
| Esterification | SOCl₂, Methanol (B129727) (MeOH) | Methyl Ester (-COOCH₃) |
| Amide Coupling | Amine (R-NH₂), EDC, HOBt | Amide (-CONH-R) |
| Decarboxylative Coupling | Aryl Halide, Pd or Cu catalyst | Aryl group (replaces -COOH) wikipedia.org |
Methoxy Group Introduction and Modification Methodologies
The introduction of the 2-methoxy group is a critical step. This is most commonly achieved by nucleophilic substitution on a quinoline ring that has a suitable leaving group at the C2 position.
The primary precursor for this transformation is often a 2-hydroxyquinoline (B72897) derivative, which exists in tautomeric equilibrium with its 2-quinolinone form. scbt.com The synthesis typically follows a two-step sequence:
Conversion to a 2-Chloroquinoline (B121035) : The 2-quinolinone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to convert the hydroxyl/oxo group into a more reactive chloro group.
Nucleophilic Aromatic Substitution : The resulting 2-chloroquinoline is then subjected to a nucleophilic aromatic substitution reaction with sodium methoxide (B1231860) (NaOMe) in a suitable solvent like methanol or DMF. The methoxide ion displaces the chloride ion to yield the final 2-methoxyquinoline (B1583196) product.
In biosynthetic pathways, such as that for the related alkaloid quinine, the methoxy group can be introduced at a much earlier stage, for example, onto the tryptamine (B22526) starting material before the formation of the heterocyclic ring system. nih.gov However, in laboratory synthesis, the late-stage functionalization described above is more common.
Halogenation and Subsequent Cross-Coupling Reactions for Substituted Quinoline Carboxylic Acids
To create more complex analogs, halogen atoms can be introduced onto the quinoline ring system, serving as versatile handles for transition metal-catalyzed cross-coupling reactions.
Halogenation : The regioselective halogenation of quinolines can be challenging due to the complex electronics of the heterocyclic system. acs.org Direct electrophilic bromination or chlorination may lead to mixtures of products. Therefore, targeted strategies are often employed, such as starting the de novo synthesis with a pre-halogenated aniline or using directed metalation techniques to install a halogen at a specific position.
Cross-Coupling Reactions : Once a halogenated quinoline carboxylic acid (or its ester) is obtained, it becomes a powerful substrate for a variety of palladium-catalyzed cross-coupling reactions. mdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast library of derivatives. mdpi.com
Suzuki-Miyaura Coupling : Reacting the haloquinoline with an aryl or vinyl boronic acid (or ester) to form a new C-C bond.
Sonogashira Coupling : Coupling with a terminal alkyne to introduce an alkynyl substituent. mdpi.com
Heck Coupling : Forming a C-C bond by reacting with an alkene. mdpi.com
Buchwald-Hartwig Amination : Creating a C-N bond by coupling with an amine. mdpi.com
Stille Coupling : Using an organostannane reagent to form a C-C bond. mdpi.com
Table 4: Common Cross-Coupling Reactions on Haloquinolines
| Reaction Name | Coupling Partner | Bond Formed | Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester | C(sp²)-C(sp²) | Palladium (Pd) mdpi.com |
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd / Copper (Cu) mdpi.com |
| Heck | Alkene | C(sp²)-C(sp²) | Palladium (Pd) mdpi.com |
| Buchwald-Hartwig | Amine | C(sp²)-N | Palladium (Pd) mdpi.com |
| Stille | Organostannane | C(sp²)-C(sp²) | Palladium (Pd) mdpi.com |
Advanced Synthetic Techniques for this compound Development
The synthesis of functionalized quinolines has been significantly enhanced by the advent of novel catalytic systems and reaction designs. These modern techniques provide powerful tools for constructing the quinoline scaffold and introducing specific functional groups with high precision, which is essential for developing derivatives like this compound.
Visible-light photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering mild reaction conditions and unique reactivity pathways. mdpi.com This approach utilizes light energy to drive chemical reactions, often involving electron transfer processes that generate radical intermediates. mdpi.com In the context of quinoline synthesis, photoredox catalysis enables the construction and functionalization of the heterocyclic core under environmentally benign conditions.
Several innovative photocatalytic methods have been developed:
Iron-Catalyzed Hydroxyalkylation: An iron-catalyzed, visible-light-driven reaction between quinoline and carboxylic acids can produce hydroxyalkyl quinolines. mdpi.com This method demonstrates the use of an inexpensive, earth-abundant metal catalyst to forge new carbon-carbon bonds on the quinoline ring. mdpi.com
Iridium-Photoredox Catalysis: Polysubstituted quinolines can be synthesized via a visible-light-mediated iridium-photoredox reaction. One such approach involves the reaction of vinyl azides with α-carbonyl benzyl (B1604629) bromides, using Ir(ppy)₃ as the photocatalyst, to yield the desired quinoline products in moderate to good yields. researchgate.net
Metal-Free Photocatalysis: The synthesis of quinoxalines, a related class of nitrogen-containing heterocycles, has been achieved using organic dyes like Rose Bengal as a metal-free photocatalyst. arkat-usa.org This method proceeds via a simple condensation reaction at room temperature and highlights the potential for developing catalyst systems that avoid toxic or expensive metals. arkat-usa.org
Dehydrogenation Reactions: A simple and green method for synthesizing quinolines involves the visible-light-mediated aerobic dehydrogenation of tetrahydroquinolines using a nontoxic and inexpensive titanium dioxide (TiO₂) catalyst with oxygen as the terminal oxidant. organic-chemistry.org
Table 1: Examples of Visible Light-Mediated Reactions in Quinoline Synthesis
| Reaction Type | Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Hydroxyalkylation | Iron Catalyst / Visible Light | Quinoline, Carboxylic Acid | Uses an earth-abundant metal catalyst; forms C-C bonds. | mdpi.com |
| Radical Cyclization | Iridium Photocatalyst (e.g., Ir(ppy)₃) | Vinyl Azide, α-Carbonyl Benzyl Bromide | Forms polysubstituted quinolines via a radical pathway. | researchgate.net |
| Aerobic Dehydrogenation | Titanium Dioxide (TiO₂) / Visible Light | Tetrahydroquinoline, Oxygen | Environmentally friendly using a green oxidant and catalyst. | organic-chemistry.org |
| Condensation | Rose Bengal / Visible Light | o-phenylenediamine, α-hydroxy ketone | Metal-free approach for synthesizing quinoxaline (B1680401) derivatives. | arkat-usa.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are a cornerstone of modern synthetic chemistry for generating molecular diversity. rsc.org These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecules like quinoline derivatives from simple precursors. rsc.orgresearchgate.net The versatility of MCRs enables the introduction of various functional groups and substitution patterns, making them ideal for creating libraries of analogs for structure-activity relationship studies. rsc.org
Key MCR strategies applicable to quinoline synthesis include:
Ugi and Povarov Reactions: Classic MCRs such as the Ugi and Povarov reactions have been successfully adapted for the synthesis of diverse quinoline scaffolds. rsc.org The Ugi four-component reaction (Ugi-4CR), for instance, combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a bis-amide, which can be a precursor to more complex heterocycles. nih.govmdpi.com
Lewis Acid-Catalyzed MCRs: Lewis acids like niobium pentachloride (NbCl₅) can effectively promote MCRs to produce quinolines. researchgate.net A one-pot reaction involving a substituted aniline, a benzaldehyde (B42025) derivative, and phenylacetylene (B144264) in the presence of NbCl₅ provides a direct route to 6-nitro-2,4-diphenylquinoline derivatives. researchgate.net
Catalyst-Controlled Divergent Synthesis: The choice of catalyst can direct an MCR towards different structural scaffolds from the same set of starting materials. For example, reacting 4-aminocoumarin, an aromatic aldehyde, and dimedone in the presence of iodine yields a 1,4-dihydropyridine, whereas using scandium triflate (Sc(OTf)₃) as the catalyst produces a chromeno[4,3-b]quinoline derivative. benthamdirect.com This demonstrates how MCRs can be tuned to achieve skeletal diversity. benthamdirect.com
Table 2: Multicomponent Reaction Strategies for Quinoline and Related Heterocycles
| MCR Name/Type | Typical Components | Resulting Scaffold | Key Advantages | Reference |
|---|---|---|---|---|
| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Bis-amide (precursor) | High modularity and atom economy. | nih.govmdpi.com |
| NbCl₅-Promoted MCR | Aniline, Aldehyde, Alkyne | Substituted Quinoline | Direct access to complex quinolines in a single step. | researchgate.net |
| Catalyst-Switched MCR | Aminocoumarin, Aldehyde, Dimedone | 1,4-DHP or Chromenoquinoline | Skeletal diversity controlled by catalyst choice (Iodine vs. Sc(OTf)₃). | benthamdirect.com |
| Ugi-Zhu-3CR | Aminoquinoline, Isocyanoacetamide, Aldehyde | Complex fused heterocycles | Builds complex molecular architectures containing a quinoline moiety. | mdpi.com |
Achieving the specific 2,7-disubstitution pattern of this compound requires synthetic methods that offer high levels of chemo- and regioselectivity. This involves selectively functionalizing the desired positions on the quinoline ring while leaving other reactive sites untouched. Transition-metal-catalyzed C-H activation has become a premier strategy for this purpose, allowing for the direct and efficient functionalization of quinolines at specific sites. mdpi.comnih.gov
Strategies for achieving regiocontrol include:
C-H Activation/Functionalization: Transition metal catalysis enables the site-selective functionalization of quinolines at nearly all positions. mdpi.com For example, palladium-catalyzed C-H functionalization can be used to introduce aryl groups selectively at the C2 position of quinoline N-oxide. mdpi.com Developing methods to direct functionalization to the C7 position is a key challenge in synthesizing the target molecule.
Base-Controlled Metalation: The regioselectivity of functionalization can be controlled by the choice of base and metalating agent. The use of specific lithium diisopropylamide (LDA) or TMP (2,2,6,6-tetramethylpiperidide) bases can direct metalation to different positions on the quinoline nucleus. acs.org For instance, selective metalation of 4,7-dichloroquinoline (B193633) can be achieved at the C3 position using LDA, while using TMP-based magnesium or zinc reagents allows for functionalization at other sites. acs.org This principle can be adapted to guide the introduction of a carboxylic acid group at the C7 position.
Ligand-Controlled Regioselectivity: In some catalytic systems, the ligand attached to the metal center dictates the site of reaction. An elegant example is the dearomative hydroboration of quinolines, where the choice of phosphine (B1218219) ligand on a borane (B79455) complex can selectively yield either 5,6- or 5,8-hydroborated products. nih.gov This highlights the power of ligand modification to achieve precise regiochemical control. nih.gov
Table 3: Strategies for Regioselective Functionalization of Quinolines
| Strategy | Reagents/Catalysts | Target Position(s) | Principle of Control | Reference |
|---|---|---|---|---|
| C-H Arylation | Pd(OAc)₂, Ag₂CO₃ | C2 | Directed by the N-oxide group. | mdpi.com |
| Base-Controlled Metalation | LDA, TMPMgCl·LiCl, TMPZnCl·LiCl | C3, C5, C8 | Choice of metal amide base directs deprotonation site. | acs.org |
| Directed Magnesiation | i-PrMgCl·LiCl, TMP₂Mg·2LiCl | Various | Use of tailored magnesium reagents for selective metalation. | scite.ai |
| Ligand-Controlled Hydroboration | Phosphine-Borane Complexes | C5/C6 or C5/C8 | Phosphine ligand structure dictates regioselectivity. | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of quinolines is gaining significant attention due to the drawbacks of classical methods, which often involve hazardous reagents, high temperatures, and substantial waste generation. ijpsjournal.comnih.gov The goal is to develop more sustainable synthetic routes that are environmentally benign, energy-efficient, and economically viable. acs.org
Key green chemistry approaches relevant to quinoline synthesis include:
Use of Greener Solvents: Traditional syntheses often rely on hazardous organic solvents. A green alternative is to use environmentally friendly solvents like water, ethanol, or ionic liquids. tandfonline.comresearchgate.net Water, in particular, has been used as a green reaction medium for the microwave-assisted synthesis of quinoline derivatives, offering high yields and simplifying work-up procedures. tandfonline.com
Energy-Efficient Methods: Techniques like microwave irradiation and ultrasound assistance can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.comtandfonline.com Microwave-assisted organic synthesis promotes efficient energy transfer directly to the reactants, often leading to higher yields and cleaner reactions. tandfonline.comresearchgate.net
Benign and Recyclable Catalysts: There is a strong focus on replacing toxic, heavy-metal catalysts with more sustainable alternatives. ijpsjournal.com This includes the use of bio-based or earth-abundant metal catalysts like iron and copper, or even metal-free organocatalysts. ijpsjournal.com Formic acid has been explored as a versatile and environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com
High Atom Economy: Designing reactions with high atom economy, where most of the atoms from the starting materials are incorporated into the final product, is a core principle of green chemistry. ijpsjournal.com Multicomponent reactions are inherently atom-economical and represent a significant improvement over multi-step syntheses that generate stoichiometric by-products. rsc.org
Table 4: Application of Green Chemistry Principles in Quinoline Synthesis
| Green Chemistry Principle | Technique/Approach | Example | Benefit | Reference |
|---|---|---|---|---|
| Energy Efficiency | Microwave-assisted synthesis | One-pot synthesis of 6-hydroxyquinoline. | Reduces reaction time from hours to minutes. | tandfonline.com |
| Safer Solvents | Use of water as a solvent | Synthesis of quinoline derivatives from ferrocene (B1249389) carboxaldehyde. | Eliminates hazardous organic solvents, non-toxic, and economical. | tandfonline.com |
| Benign Catalysts | Use of an earth-abundant metal | Iron-catalyzed photocatalysis for C-C bond formation. | Replaces toxic or precious metal catalysts like palladium or iridium. | mdpi.com |
| Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis of diverse quinoline scaffolds. | Maximizes incorporation of starting materials into the product, minimizing waste. | rsc.org |
| Waste Prevention | Catalyst-free techniques | Catalyst-free synthesis of quinoline analogs. | Simplifies purification and avoids catalyst-related waste streams. | researchgate.net |
Rational Design and Synthesis of this compound Analogs
The rational design of analogs based on the this compound scaffold involves a systematic exploration of its chemical space. This process aims to identify key structural modifications that enhance molecular recognition and, consequently, biological function. Strategies include altering substituent positions and properties, as well as analyzing the molecule's preferred three-dimensional shape.
Positional Scanning and Substituent Variation Effects on Molecular Recognition
The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. In the context of the this compound framework, the methoxy group at position 2 and the carboxylic acid at position 7 are foundational, but modifications at other positions can profoundly alter the molecule's interaction with biological targets.
Systematic studies on related quinoline and chroman scaffolds have demonstrated clear structure-activity relationships. For instance, in a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, the introduction of small, lipophilic groups like methyl, trifluoromethyl, or chloro groups on the phenylamide ring resulted in potent inhibitory activity of nuclear factor-kappaB activation. nih.gov Conversely, analogs bearing hydroxyl or methoxy substituents were inactive. nih.gov This suggests that for a given target, specific electronic and steric profiles are required for optimal activity.
Similarly, studies on quinoline-3-carboxylic and quinoline-4-carboxylic acids have shown that these compounds can exhibit significant anti-inflammatory and selective antiproliferative activities. nih.gov The relative positioning of the carboxylic acid group and the nitrogen atom is crucial, as their ability to chelate with metal ions can be a potential molecular mechanism for their pharmacological effects. nih.gov In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives identified the carbonyl group as a key hydrogen bond donor/acceptor for interacting with nucleic acid base pairs, highlighting the importance of specific functional groups for DNA targeting. researchgate.net
These findings underscore the principle that even minor variations to the quinoline core can lead to substantial changes in biological endpoints. For the this compound scaffold, a positional scan would involve synthesizing analogs with substituents at positions 3, 4, 5, 6, and 8 to probe their impact on target binding and functional efficacy.
| Scaffold/Derivative Class | Substituent Variation | Observed Effect on Activity | Reference |
|---|---|---|---|
| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamides | -CH₃, -CF₃, -Cl on phenyl ring | Potent NF-κB inhibition | nih.gov |
| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamides | -OH, -OCH₃ on phenyl ring | Inactive | nih.gov |
| Quinoline-3-carboxylic acids & Quinoline-4-carboxylic acids | Core structure | Appreciable anti-inflammatory activity | nih.gov |
| 2,4-disubstituted quinoline-3-carboxylic acids | Carbonyl group at position 2 | Acts as H-bond donor/acceptor with DNA bases | researchgate.net |
Conformational Analysis and its Impact on Biological Interactions
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a target receptor or enzyme. For quinoline carboxylic acid derivatives, the orientation of the carboxylic acid group relative to the quinoline ring system is of particular interest. Studies employing quantum-chemistry approaches have investigated the intra- and intermolecular interactions that dictate the conformational preferences of these molecules. mdpi.com
A key feature in many quinolone carboxylic acids is the formation of an intramolecular hydrogen bond between the carboxylic hydroxyl group and a nearby heteroatom, such as the quinoline nitrogen or a carbonyl oxygen. mdpi.com This interaction can create a more rigid, planar conformation, which may be favorable for fitting into a specific binding pocket. The presence of a polar environment, such as a solvent or a protein's active site, can enhance the strength of these intramolecular hydrogen bonds. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds
QSAR is a computational methodology that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. dergipark.org.tr This approach is invaluable for predicting the activity of unsynthesized analogs, prioritizing compounds for synthesis, and gaining insight into the molecular properties that drive efficacy.
Development of Predictive Models for Functional Efficacy
For quinoline-based scaffolds, numerous QSAR models have been successfully developed to predict a range of biological activities, from anticancer to antimicrobial effects. nih.govnih.gov The process involves compiling a dataset of quinoline derivatives with known activities, calculating various molecular descriptors for each compound, and then using statistical methods to generate a regression or classification model. nih.gov
Modern QSAR studies often employ a variety of machine learning (ML) algorithms, such as k-nearest neighbors (KNN), decision trees, and neural networks, to develop robust predictive models. nih.gov For example, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives used several ML methods to create models that could predict inhibitory activity against the P-glycoprotein efflux pump, a key player in cancer multidrug resistance. nih.govsemanticscholar.org
A crucial aspect of model development is rigorous validation. This is typically achieved by splitting the data into training and test sets. The model is built using the training set and its predictive power is then evaluated on the test set of compounds that were not used during model creation. nih.govresearchgate.net Statistical metrics such as the coefficient of determination (R²) for the test set and cross-validation coefficients (q²) are used to assess the model's quality and predictive ability. nih.govnih.gov Successful models, like those developed for quinoline derivatives against Plasmodium falciparum with test set R² values above 0.8, demonstrate a high degree of predictive accuracy. nih.gov
Descriptors and Statistical Methodologies in QSAR Studies
The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structures. These descriptors can be categorized into several classes, each capturing different aspects of the molecule's properties. For quinoline derivatives, a wide array of descriptors has proven useful. dergipark.org.trdergipark.org.tr
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, electronegativity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dergipark.org.trdergipark.org.tr
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a classic descriptor that quantifies a molecule's lipophilicity, which is crucial for membrane permeability and hydrophobic interactions. dergipark.org.trresearchgate.net
Steric/Topological Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and van der Waals volume. nih.govresearchgate.net
Quantum Chemical Descriptors: Calculated using methods like DFT, these include ionization potential, electron affinity, and molecular hardness. dergipark.org.trdergipark.org.tr
The selection of appropriate descriptors is paired with a statistical method to build the QSAR equation. Multiple Linear Regression (MLR) is a common starting point, but more sophisticated, non-linear methods are often required to capture complex structure-activity relationships. researchgate.net The Monte Carlo method, as implemented in software like CORAL, has been effectively used for multivariate analysis in QSAR studies of quinoline inhibitors. researchgate.net
| Descriptor Type | Examples | Statistical Methodologies | Reference |
|---|---|---|---|
| Electronic | Dipole moment (μ), EHOMO, ELUMO, Electronegativity (χ) | Multiple Linear Regression (MLR) | dergipark.org.trresearchgate.net |
| Hydrophobic | Octanol-water partition coefficient (logP) | k-Nearest Neighbors (KNN) | dergipark.org.trnih.gov |
| Steric/Topological | Molecular volume (Vm), Molar refractivity (MR), van der Waals volume | Decision Tree (DT) | nih.govresearchgate.net |
| Quantum Chemical | Ionization Potential (IP), Electron Affinity (EA), Molecular Hardness (η) | Gradient Boosting (GB), Neural Networks (NN) | dergipark.org.trnih.gov |
| SMILES-based | Descriptors derived from molecular structure line notation | Monte Carlo Method | researchgate.net |
Fragment-Based Drug Discovery (FBDD) Strategies Incorporating Quinoline Carboxylic Acids
Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target. researchoutreach.org The quinoline carboxylic acid scaffold is an excellent candidate for inclusion in fragment libraries due to its structural rigidity, defined vector for growth, and favorable physicochemical properties, such as solubility, which is a critical factor in FBDD. targetmol.com
The FBDD process begins with screening a library of fragments to identify "hits" that bind to the target protein. A notable success using this strategy identified the quinoline-5,8-dicarboxylic acid scaffold as a novel lead for developing selective inhibitors of Jumonji domain-containing protein 3 (JMJD3), an important epigenetic target. nih.govnih.gov In this work, a quinoline-8-carboxylic acid fragment was first identified through virtual screening as binding favorably within the target's active site. nih.gov
Once a fragment hit is identified and validated, it serves as a starting point for optimization. The initial fragment is "grown" or "merged" with other fragments to increase its size, complexity, and binding affinity, transforming it into a more potent lead compound. researchoutreach.org In the JMJD3 inhibitor example, molecular modeling suggested that adding a second carboxylic acid group to the initial fragment would enhance interactions with the protein. nih.gov Subsequent chemical synthesis and testing led to the discovery of 3-(2,4-dimethoxypyrimidin-5-yl)quinoline-5,8-dicarboxylic acid, a compound with low micromolar inhibitory activity and high selectivity for JMJD3. nih.govnih.gov This demonstrates the power of FBDD to efficiently navigate chemical space and discover novel, selective inhibitors starting from a simple quinoline carboxylic acid core.
Identification of Key Binding Motifs within this compound
The this compound molecule presents several key functional groups and structural features that can serve as crucial interaction points, or binding motifs, within a protein's binding pocket. These include a hydrogen bond acceptor, a hydrogen bond donor, an aromatic system for potential π-π stacking, and a defined three-dimensional shape.
The quinoline ring system itself is a bicyclic aromatic structure. This planar system can participate in favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a target protein. The nitrogen atom at position 1 of the quinoline ring is a potential hydrogen bond acceptor .
The methoxy group at the 2-position is an important feature. The oxygen atom can act as a hydrogen bond acceptor . Furthermore, the methyl group can engage in hydrophobic interactions within a nonpolar sub-pocket of the binding site. The position and nature of this alkoxy group can be critical for orienting the molecule within the binding site.
The carboxylic acid group at the 7-position is a key acidic motif. At physiological pH, this group is typically deprotonated, forming a carboxylate anion. This negatively charged group can form strong ionic interactions or salt bridges with positively charged amino acid residues like lysine, arginine, or histidine. Additionally, the two oxygen atoms of the carboxylate can act as potent hydrogen bond acceptors . The position of this group on the quinoline scaffold is crucial for anchoring the ligand and providing specificity. For instance, in studies of the related 8-hydroxyquinoline-7-carboxylic acid, the carboxylic acid at position 7 was found to be important for its activity as a metallo-β-lactamase inhibitor. researchgate.netomeka.net
The relative orientation of these functional groups is fixed by the rigid quinoline scaffold, presenting a specific pharmacophore that can be recognized by a target protein. The interplay of these interactions—hydrogen bonding, ionic interactions, and hydrophobic/aromatic stacking—collectively determines the binding affinity and selectivity of the compound.
| Functional Group | Position | Potential Interactions |
| Quinoline Nitrogen | 1 | Hydrogen Bond Acceptor |
| Methoxy Group | 2 | Hydrogen Bond Acceptor, Hydrophobic Interactions |
| Carboxylic Acid | 7 | Ionic Interactions, Hydrogen Bond Acceptor |
| Aromatic Rings | - | π-π Stacking |
Fragment Elaboration and Linking Approaches
Fragment-based drug discovery (FBDD) principles can be effectively applied to the this compound scaffold to design novel derivatives with enhanced biological activity. This involves either growing new functionalities from the core structure (fragment elaboration) or linking it to other molecular fragments that are known to bind to adjacent sub-pockets of the target protein (fragment linking).
Fragment Elaboration:
This strategy involves making systematic modifications to the core scaffold to explore and optimize interactions with the target.
Modification of the Carboxylic Acid: The carboxylic acid at position 7 can be converted to various bioisosteres to probe the requirements of the binding pocket. For example, replacing it with a tetrazole, a hydroxamic acid, or a sulfonamide can alter the pKa, geometry, and hydrogen bonding pattern, potentially leading to improved affinity or pharmacokinetic properties. Amide derivatives can also be synthesized to introduce new vectors for further functionalization. Studies on quinoline-carboxamide derivatives have shown that substitutions on the amide's phenyl ring can significantly influence inhibitory potency. nih.gov
Exploration of the Methoxy Group: The methoxy group at the 2-position can be replaced with other alkoxy groups of varying sizes (e.g., ethoxy, propoxy) to probe for additional hydrophobic interactions. Alternatively, introducing small polar functionalities on the alkyl chain could allow for new hydrogen bonds.
Substitution on the Quinoline Ring: The remaining unsubstituted positions on the quinoline ring (e.g., positions 3, 4, 5, 6, and 8) are prime locations for fragment "growing." Introducing small substituents like halogens (e.g., chlorine, fluorine), methyl groups, or cyano groups can modulate the electronic properties of the aromatic system and create new contact points with the protein. For example, in some quinoxaline series, electron-donating groups like methoxy were found to be essential for activity, while electron-withdrawing groups decreased it. mdpi.com
Fragment Linking:
If a second, distinct molecular fragment is known to bind in a region of the target protein adjacent to the this compound binding site, the two can be connected via a linker.
Linker Design: The nature of the linker is critical. It must be of the appropriate length and flexibility to allow both fragments to adopt their optimal binding poses simultaneously. Common linkers include simple alkyl chains, amides, ethers, or more rigid structures like alkynes or small aromatic rings.
Attachment Points: The linker can be attached to various positions on the quinoline scaffold, most commonly at positions where synthetic access is straightforward and where the vector of the linker points towards the adjacent binding pocket. The carboxylic acid group itself can serve as an attachment point for linking other fragments via an amide or ester bond.
Scope and Research Objectives for 2 Methoxyquinoline 7 Carboxylic Acid Inquiry
The primary research objective for a focused inquiry into 2-Methoxyquinoline-7-carboxylic acid would be to systematically characterize its chemical and biological properties. The scope of such an investigation would encompass several key areas:
Synthesis and Characterization: Developing and optimizing a robust synthetic route to produce the compound in high purity. This would be followed by comprehensive structural elucidation and characterization using modern analytical techniques.
Physicochemical Profiling: Measuring key physicochemical properties such as acidity (pKa), lipophilicity (logP), and solubility. These parameters are fundamental to understanding the compound's potential behavior in biological systems. nih.gov
Biological Screening: Evaluating the compound's biological activity across a range of assays. Based on the known activities of related quinoline (B57606) derivatives, initial screening could target its potential as an antibacterial agent (e.g., against resistant bacterial strains) or as an anticancer agent by testing its cytotoxicity against various cancer cell lines. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Using the compound as a starting point for the synthesis of a small library of analogues. This would involve modifying the substituents to probe how changes in the molecular structure affect biological activity, providing valuable insights for the design of more potent and selective compounds.
This structured approach would provide a comprehensive understanding of this compound and establish its potential as a valuable scaffold for future research and development in medicinal chemistry.
Analytical Characterization Methodologies for 2 Methoxyquinoline 7 Carboxylic Acid and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the chemical structure of 2-Methoxyquinoline-7-carboxylic acid. These techniques probe the interactions of the molecule with electromagnetic radiation, revealing information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton (¹H) and carbon (¹³C) environments.
For carboxylic acids, the acidic O-H proton is notably deshielded, causing its signal to appear far downfield in the ¹H NMR spectrum, typically in the 10–12 ppm region. libretexts.org This distinct chemical shift is a characteristic feature of carboxylic acids. libretexts.org Protons on the carbon atom adjacent to the carboxylic acid group typically resonate in the 2-3 ppm range. libretexts.org In the case of quinoline (B57606) derivatives, the aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum.
In ¹³C NMR spectroscopy, the carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the range of 160-180 ppm. libretexts.org This is slightly upfield compared to the carbonyl carbons of aldehydes and ketones. libretexts.org The carbon atoms of the quinoline ring and the methoxy (B1213986) group also show characteristic chemical shifts. The general chemical shift ranges for carbons in similar chemical environments are well-established. oregonstate.eduwisc.edu For instance, aromatic carbons typically appear between 125-170 ppm, while ether carbons are found in the 60-80 ppm range. oregonstate.edu
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Quinoline Carboxylic Acid Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Ethyl quinoline-2-carboxylate | 8.31 (d), 8.23 (d), 8.14 (d), 7.79 (t), 7.75 (dd), 7.58 (t), 4.55 (q), 1.48 (t) | 165.2, 148.1, 147.4, 137.1, 130.6, 130.1, 129.1, 128.4, 127.4, 120.9, 62.1, 14.3 | rsc.org |
| Ethyl 6-methoxyquinoline-2-carboxylate | 8.35 – 7.96 (m), 7.42 (dd), 7.09 (d), 4.55 (q), 3.95 (s), 1.49 (t) | 165.5, 159.4, 145.7, 143.7, 135.6, 132.2, 130.8, 123.4, 121.5, 104.6, 62.1, 55.6, 14.4 | rsc.org |
| Ethyl 6,7-dimethoxyquinoline-2-carboxylate | 8.09 (q), 7.62 (s), 7.08 (s), 4.55 (q), 4.04 (s), 1.49 (t) | 165.6, 153.0, 151.5, 145.8, 144.8, 134.9, 125.7, 119.8, 109.0, 104.5, 62.0, 56.3, 56.1, 14.4 | rsc.org |
| Ethyl 8-hydroxyquinoline-2-carboxylate | 8.18 (d), 7.57 (t), 7.38 (dd), 7.27 – 7.22 (m), 4.53 (q), 1.49 (t) | 165.08, 153.33, 145.58, 137.80, 137.22, 130.22, 129.73, 121.57, 117.62, 111.11, 62.16, 14.35 | rsc.org |
Note: The data presented is for structurally related compounds and serves to illustrate the expected chemical shift regions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching absorption, typically spanning from 2500 to 3300 cm⁻¹, which is a result of hydrogen bonding between molecules to form dimers. libretexts.org This broad band often overlaps with the sharper C-H stretching vibrations. libretexts.org Another key feature is the strong carbonyl (C=O) stretching absorption, which for a hydrogen-bonded dimer, appears around 1710 cm⁻¹. libretexts.org For conjugated carboxylic acids, this peak can shift to a lower wavenumber by 20-30 cm⁻¹. libretexts.org The IR spectrum of a quinoline-2-carboxylic acid shows that it can exist in both a neutral form and as a zwitterion. researchgate.net
Raman spectroscopy also provides valuable information. For instance, in the study of 2-(methoxycarbonylmethylsulfanyl)-3,5-dinitrobenzene carboxylic acid, the C-O stretching mode was identified in the Raman spectrum. researchgate.net The analysis of carboxylic acids in heavy water by IR and Raman spectroscopy has shown that the hydrated monomer is progressively replaced by hydrated linear and then cyclic dimers as the concentration increases. rsc.org
Table 2: Characteristic Infrared Absorption Frequencies for Carboxylic Acids
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Strong, very broad | Due to hydrogen-bonded dimers. libretexts.org |
| C=O (Carboxylic Acid) | 1700-1725 | Strong | Position can be affected by conjugation. libretexts.org |
| C-O (Carboxylic Acid) | 1210-1320 | Strong | |
| C-H (Aromatic) | 3000-3100 | Medium to weak | |
| C=C (Aromatic) | 1400-1600 | Medium to weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the quinoline ring in this compound.
Carboxylic acid derivatives exhibit a characteristic n→π* absorption for the carbonyl group. libretexts.org The presence of the quinoline ring system, which is a chromophore, will give rise to distinct absorption bands in the UV-Vis spectrum. The specific wavelengths of maximum absorption (λmax) can provide information about the extent of conjugation within the molecule. For example, the complexation of 3-Methoxyquinoline-7-carboxylic acid with zinc ions has been characterized using UV-Vis spectroscopy.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound is 203.19 g/mol . molbase.comcymitquimica.comsigmaaldrich.com
In the mass spectra of carboxylic acids and their derivatives, a common fragmentation pathway involves the cleavage of the bond next to the carbonyl group. For short-chain carboxylic acids, this can result in the loss of an OH group (M-17) or a COOH group (M-45). libretexts.org For derivatives, the formation of an acylium ion (R-CO⁺) through the cleavage of the C-Y bond (where Y is the substituent on the carbonyl) often results in the base peak. libretexts.org Studies on methoxyquinolines have shown that a characteristic fragmentation pattern is observed when the methoxyl group is in the 2-, 3-, or 8-position. mcmaster.ca The fragmentation of diterpenoids has shown that the elimination of carboxylic acids from a pseudo-molecular ion can be a key fragmentation pathway. lew.ro
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For carboxylic acids, which are often polar, reverse-phase HPLC is a common method.
Various HPLC methods have been developed for the analysis of carboxylic acids. sielc.comsielc.com These methods often involve an aqueous mobile phase, sometimes with an acid modifier like perchloric acid or formic acid, and a C18 or other suitable stationary phase. sielc.comsielc.com Detection is frequently carried out using a UV detector, as the quinoline ring system is a strong chromophore. sielc.com For enhanced sensitivity, fluorescent labeling reagents can be used to derivatize the carboxylic acid before HPLC analysis, allowing for detection at very low levels. psu.edu The purity of a sample can be determined by the presence of a single major peak in the chromatogram. The retention time of the peak, under specific conditions, is a characteristic of the compound.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, like most carboxylic acids, is not sufficiently volatile for direct GC analysis due to its polarity and the presence of an active hydrogen atom in the carboxyl group. colostate.edu These characteristics can lead to poor chromatographic peak shape and thermal instability at the high temperatures required for GC. colostate.edunih.gov
To overcome these limitations, derivatization is a necessary step to convert the carboxylic acid into a more volatile and thermally stable form. nih.govusherbrooke.ca This process involves a chemical reaction to modify the carboxyl group, reducing its polarity and increasing its volatility. Common derivatization methods for carboxylic acids include:
Esterification: This is one of the most prevalent methods, where the carboxylic acid is converted into an ester, typically a methyl ester. colostate.edusilae.it Reagents such as diazomethane, or alcohols (like methanol) in the presence of an acid catalyst (e.g., BF₃, HCl), are used for this transformation. colostate.edu The resulting esters, such as methyl 2-methoxyquinoline-7-carboxylate, are significantly more volatile and suitable for GC analysis.
Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. colostate.edu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. usherbrooke.ca
Once derivatized, the sample can be injected into the GC system. The volatile derivatives are separated based on their boiling points and interaction with the stationary phase of the GC column. A mass spectrometer (MS) is often coupled with the GC (GC-MS) to identify the components based on their mass spectra and fragmentation patterns, providing definitive structural confirmation. nih.govsilae.it
Table 1: GC Parameters for Analysis of Derivatized Carboxylic Acids (Illustrative Example)
| Parameter | Value |
| Column | Capillary Column (e.g., Innowax, 30 m x 0.25 mm) silae.it |
| Carrier Gas | Helium silae.it |
| Injection Mode | Splitless usherbrooke.ca |
| Injector Temp. | 250 °C |
| Oven Program | Initial 70°C, ramp to 200°C at 10°C/min, then to 290°C at 35°C/min usherbrooke.ca |
| Detector | Mass Spectrometer (MS) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about molecular geometry, conformation, and intermolecular interactions such as hydrogen bonding, which are critical for understanding the physical and chemical properties of a compound.
Single Crystal X-ray Diffraction Studies
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the molecular structure of a compound. mdpi.com It requires a high-quality, single crystal of the material. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.
For derivatives of this compound, SCXRD analysis can reveal:
The exact bond lengths and angles of the quinoline ring system and its substituents.
The planarity of the quinoline ring. nih.gov
The conformation of the methoxy and carboxylic acid groups.
The formation of intermolecular hydrogen bonds, which often lead to the creation of dimers or more complex supramolecular structures. mdpi.comnih.gov
For instance, studies on related quinoline carboxylic acids have shown that the molecules can crystallize as zwitterions, with the quinoline nitrogen being protonated. nih.gov The analysis also details the crystal system, space group, and unit cell dimensions, which are unique to the specific crystalline form. mdpi.comnih.gov
Table 2: Crystallographic Data for a Representative Quinoline Derivative (4-Methoxyquinolinium-2-carboxylate dihydrate)
| Parameter | Value | Reference |
| Formula | C₁₁H₉NO₃·2H₂O | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | mdpi.com |
| a (Å) | 5.7674 (11) | nih.gov |
| b (Å) | 21.196 (4) | nih.gov |
| c (Å) | 10.0993 (15) | nih.gov |
| β (°) | 115.978 (8) | nih.gov |
| Volume (ų) | 1109.9 (3) | nih.gov |
| Z (molecules/unit cell) | 4 | nih.gov |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).
PXRD is a primary tool for:
Phase Identification: Each crystalline solid has a characteristic PXRD pattern, which serves as a "fingerprint." researchgate.netnih.gov This allows for the identification of the specific crystalline phase of this compound or its derivatives by comparing the experimental pattern to a database of known patterns or a pattern calculated from single-crystal data. nih.gov
Polymorph Screening: Many pharmaceutical compounds can exist in multiple crystalline forms, known as polymorphs. researchgate.net These polymorphs can have different physical properties. PXRD is crucial for identifying and distinguishing between different polymorphs, as each will produce a unique diffraction pattern. researchgate.net
Purity Analysis: PXRD can detect the presence of crystalline impurities, including other polymorphs or starting materials, within a sample. researchgate.net
Amorphous Content: The presence of a broad, non-distinct "hump" in the background of a PXRD pattern can indicate the presence of amorphous (non-crystalline) material. xray.cz
The pattern is defined by the positions (in 2θ) and relative intensities of the diffraction peaks, which are governed by Bragg's Law. nih.gov
Thermogravimetric Analysis (TGA) for Thermal Behavior Studies
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). researchgate.netbeilstein-journals.org This method is used to characterize the thermal stability and composition of materials like this compound.
A TGA experiment yields a thermogram, which plots the percentage of weight loss against temperature. Key information obtained from TGA includes:
Thermal Stability: The temperature at which the compound begins to decompose provides a measure of its thermal stability. beilstein-journals.org
Solvent/Water Content: An initial weight loss at temperatures below approximately 150°C often corresponds to the loss of residual solvent or adsorbed water. researchgate.net For hydrated crystals, this step would represent dehydration.
Decomposition Profile: The thermogram shows the temperature ranges over which decomposition occurs. Sharp weight loss events indicate the breakdown of the molecule into volatile fragments. researchgate.net For a carboxylic acid, an initial decomposition step might involve the loss of CO₂ (decarboxylation).
Quantitative Composition: The percentage of weight loss at each step can be used to quantify the amount of solvent in a solvate or to confirm aspects of the decomposition pathway.
For example, a TGA curve for a hydrated derivative of this compound would show an initial weight loss corresponding to the loss of water molecules, followed by a much larger weight loss at a higher temperature as the organic molecule itself decomposes.
Future Research Directions and Translational Potential in Chemical Science
Emerging Methodologies for 2-Methoxyquinoline-7-carboxylic acid Synthesis
Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner–von Miller, and Pfitzinger reactions, have been foundational. nih.govnih.goviipseries.orgrsc.org However, the future synthesis of complex derivatives like this compound will likely leverage more efficient, sustainable, and versatile strategies. Recent innovations focus on greener chemical processes and the construction of complex molecular architectures in fewer steps. rsc.orgnih.gov
Emerging synthetic approaches applicable to this compound include:
Multicomponent Reactions (MCRs): MCRs, such as the Doebner and Povarov reactions, allow for the one-pot synthesis of complex quinoline structures from simple starting materials. nih.govrsc.orgacs.org These methods are prized for their high atom economy and ability to generate diverse molecular libraries. nih.gov Adapting MCRs could provide a streamlined route to this compound and its analogues.
C-H Bond Activation: Transition-metal-catalyzed C-H activation has become a powerful tool for creating substituted quinolines. mdpi.com Catalysts based on cobalt, copper, and nickel enable direct functionalization, offering new pathways to modify the quinoline core with high precision and efficiency. mdpi.comorganic-chemistry.org
Nanocatalyzed Protocols: The use of nanocatalysts is a growing trend in organic synthesis, offering benefits like reusability, high efficiency, and milder reaction conditions. acs.org Ionically tagged magnetic nanoparticles, for instance, have been successfully used to catalyze the synthesis of 2-aryl-quinoline-4-carboxylic acids. acs.org
Green Chemistry Approaches: Methods utilizing microwave irradiation, ultrasound, and solvent-free conditions are being developed to make quinoline synthesis more environmentally friendly. nih.govrsc.org For example, the Friedländer synthesis has been adapted using a reusable solid acid catalyst under microwave conditions. mdpi.com
Table 1: Comparison of Traditional and Emerging Quinoline Synthesis Methodologies
| Methodology | Description | Advantages | Key Compounds | Citations |
|---|---|---|---|---|
| Doebner Reaction | Condensation of anilines, aldehydes, and pyruvic acid. | A classic method for producing quinoline-4-carboxylic acids. | 2-substituted quinoline-4-carboxylic acids | nih.govacs.orgresearchgate.net |
| Pfitzinger Reaction | Reaction of isatin (B1672199) with a carbonyl compound under basic conditions. | Useful for synthesizing 2,3-substituted quinoline-4-carboxylic acids. | Quinoline-4-carboxylic acids | nih.govrsc.org |
| Multicomponent Reactions | Multiple starting materials react in a single step to form a complex product. | High atom economy, operational simplicity, structural diversity. | Diverse quinoline scaffolds | nih.govrsc.org |
| C-H Activation | Direct functionalization of C-H bonds using a metal catalyst. | High efficiency, broad functional group tolerance, novel bond formations. | 4-trifluoromethyl quinolines | mdpi.com |
| Nanocatalysis | Use of nanocatalysts to promote reactions. | Reusable catalysts, mild conditions, environmentally friendly. | 2-aryl-quinoline-4-carboxylic acids | acs.orgacs.org |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry is an indispensable tool for accelerating drug discovery and materials science. For quinoline derivatives, in silico methods are used to predict chemical reactivity, biological activity, and physicochemical properties, thereby guiding synthetic efforts and minimizing trial-and-error experimentation. nih.govmdpi.com
Future computational research on this compound could involve:
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, stability, and reactivity of molecules. nih.govrsc.orgrsc.org By analyzing Frontier Molecular Orbitals (HOMO-LUMO), researchers can predict the most likely sites for chemical reactions and understand electronic transitions related to optical properties. nih.govbohrium.comdoaj.org DFT can elucidate the impact of the methoxy (B1213986) and carboxylic acid groups on the quinoline core's properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of quinoline derivatives, a robust QSAR model could predict the potential efficacy of newly designed analogues of this compound, identifying key structural features that influence activity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the interaction between a ligand and its biological target, such as a protein or enzyme, over time. nih.gov These simulations provide insights into the stability of the ligand-protein complex, conformational changes, and binding free energy, which are crucial for rational drug design. nih.gov
Machine Learning and AI: Neural networks and other machine learning models are being trained to predict reaction outcomes and identify potential reactive sites on complex molecules like quinolines. researchgate.net These "molecular transformer" models can predict subtle chemical transformations and even estimate their own uncertainty, making them powerful tools for planning synthetic routes. researchgate.net
Table 2: Computational Techniques for Analyzing Quinoline Derivatives
| Technique | Application | Predicted Properties | Citations |
|---|---|---|---|
| Density Functional Theory (DFT) | Investigates electronic structure and reactivity. | HOMO-LUMO energy gap, molecular electrostatic potential, stability. | nih.govrsc.orgbohrium.com |
| QSAR | Predicts biological activity based on structure. | Inhibitory concentrations (e.g., IC50), drug-likeness. | nih.gov |
| Molecular Dynamics (MD) | Simulates ligand-protein interactions. | Binding stability, conformational changes, binding free energy. | nih.gov |
| Machine Learning | Predicts reaction outcomes and active sites. | Main product of a reaction, retrosynthetic pathways. | researchgate.net |
Exploration of Novel Applications in Interdisciplinary Fields
While quinoline derivatives are well-established in medicine, their unique electronic and structural properties make them attractive for a range of other scientific disciplines. acs.orgbenthamdirect.comrsc.org The functional groups of this compound—a Lewis basic nitrogen, an electron-donating methoxy group, and a coordinating carboxylic acid—offer a rich chemical playground for novel applications.
Potential interdisciplinary applications for exploration include:
Materials Science: Quinoline derivatives are being investigated as building blocks for advanced materials. mdpi.com For example, quinolinecarboxylic acids have been used to construct Covalent Organic Frameworks (COFs), which are highly porous and crystalline materials with applications in removing water-soluble pollutants. nih.gov The specific structure of this compound could be leveraged to create functional materials with tailored properties.
Optoelectronics and Photonics: The quinoline ring system is a component of many fluorescent compounds. tandfonline.com Metal complexes of quinoline derivatives can exhibit strong photoluminescence, making them candidates for use in electroluminescent devices or as fluorescence probes. acs.orgtandfonline.com The electronic properties of this compound could be tuned for applications in sensors or imaging agents.
Catalysis: Quinoline-based ligands can form stable complexes with metal ions, such as copper, which can act as catalysts. mdpi.com These complexes have shown activity in oxidation reactions, for instance, converting catechol to o-quinone. mdpi.com The potential of this compound as a ligand in novel catalytic systems remains a promising area of research.
Intellectual Property Landscape and Academic Patent Filings Related to Quinoline Carboxylic Acids
The intellectual property landscape for quinoline derivatives is extensive, reflecting their significant commercial and therapeutic importance. benthamdirect.comresearchgate.net Numerous patents have been filed covering the synthesis of quinoline-based compounds, their derivatives, and their diverse applications. researchgate.netgoogle.comgoogle.com
An analysis of patent filings reveals several key trends:
Therapeutic Applications: A large number of patents focus on the use of quinolone carboxylic acid derivatives as antimicrobial agents. google.com Other patents claim their use as inhibitors of specific enzymes or as antagonists for cellular receptors, highlighting their role in cancer and other diseases. uniroma1.itnih.govnih.gov
Synthetic Processes: Patents are frequently granted for novel and efficient synthetic routes to quinoline compounds. google.comgoogle.com These often claim improvements over existing methods, such as using different catalysts, reaction conditions, or starting materials to increase yield or purity. google.com
Composition of Matter: Many patents claim specific quinoline derivatives or a class of related compounds as new chemical entities. google.comuniroma1.it These patents protect the core molecular structure and its variations, which is fundamental for commercial drug development.
Future patent filings related to this compound would likely fall into these categories, focusing on novel synthetic methods, specific formulations, or its use in treating particular diseases or in new material applications.
Collaborative Research Opportunities and Global Impact
The study of quinoline chemistry is a global enterprise, with research groups around the world contributing to its advancement. mdpi.comrsc.orgmdpi.com The multifaceted nature of compounds like this compound necessitates a collaborative approach, bridging synthetic organic chemistry, computational modeling, biology, and materials science.
Opportunities for collaboration and impact include:
Academia-Industry Partnerships: The translation of a promising compound from the laboratory to a marketable product often requires collaboration between academic researchers, who may discover a new molecule or pathway, and industrial partners with the resources for large-scale development, clinical trials, and commercialization.
International Research Networks: Special issues in scientific journals and international conferences dedicated to quinoline chemistry facilitate the exchange of ideas and foster connections between researchers. mdpi.commdpi.commdpi.com These platforms are crucial for sharing new findings, standardizing methodologies, and tackling complex scientific challenges collectively.
Open Science Initiatives: The sharing of data, such as crystal structures, spectroscopic data, and computational models, can accelerate the pace of discovery. bohrium.comdoaj.org Open-access publishing and data repositories allow scientists globally to build upon existing work, enhancing the collective impact of research in the field.
The continued investigation of this compound and its relatives holds the potential to yield significant scientific insights and practical applications, contributing to advancements across multiple fields of chemical science.
Q & A
Q. How to design a structure-activity relationship (SAR) study for this compound analogs?
- Methodology :
- Synthesize derivatives with modifications at C2 (methoxy → ethoxy), C7 (carboxylic acid → amide), and C8 (halogen substituents).
- Test bioactivity in parallel assays (e.g., antimicrobial, enzymatic inhibition) and correlate with electronic (Hammett σ) or steric parameters (Taft E) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
